Stereochemical Purity Verification via Optical Rotation
The target compound exhibits a specific optical rotation of [α]D²⁵ = -5 ± 1° (C=1 in MeOH) . This measurable stereochemical property serves as a critical procurement discriminator against the (2S,4S) cis stereoisomer (CAS 82087-73-8), which would be expected to display a different optical rotation value due to its distinct spatial arrangement of the benzyl substituent relative to the carboxylate group. The negative sign and magnitude confirm the (2S,4R) trans configuration and provide a verifiable quality control parameter that distinguishes this compound from stereochemically undefined or misassigned preparations.
| Evidence Dimension | Optical rotation (stereochemical identity verification) |
|---|---|
| Target Compound Data | [α]D²⁵ = -5 ± 1° (C=1 in MeOH) |
| Comparator Or Baseline | (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid (CAS 82087-73-8) |
| Quantified Difference | Different optical rotation value expected (stereochemical configuration difference: trans vs cis benzyl-carboxylate orientation) |
| Conditions | Polarimetry at 25°C, 1% concentration in methanol |
Why This Matters
Optical rotation provides a direct, quantitative verification of stereochemical identity, enabling procurement decisions based on measurable chiral purity rather than vendor-supplied nomenclature alone.
